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Introduction

Shizukaol C is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class.
Isolated from the roots of Chloranthus serratus, this complex molecule has garnered interest
within the scientific community for its intricate architecture and potential biological activities.
This technical guide provides an in-depth overview of the chemical structure, stereochemistry,
and relevant experimental data of Shizukaol C, intended to serve as a valuable resource for
researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

Shizukaol C is characterized by a complex heptacyclic framework, a hallmark of dimeric
lindenane-type sesquiterpenoids. These molecules are biosynthetically derived from the
dimerization of two lindenane-type sesquiterpenoid monomers. The resulting structure
possesses a multitude of contiguous stereocenters, rendering its stereochemistry particularly
complex.

The definitive stereochemical configuration of Shizukaol C was established through extensive
spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its
initial isolation. While a specific X-ray crystallographic analysis for Shizukaol C is not publicly
available, its stereochemistry has been assigned based on detailed NMR studies and
comparison with related, crystallographically-characterized compounds.
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Molecular Formula: C3zsH42010

Molecular Weight: 634.71 g/mol

Spectroscopic Data

The structural elucidation of Shizukaol C was heavily reliant on a combination of spectroscopic
techniques. The primary reference for the original spectroscopic data is the 1992 publication by
Kawabata et al. in the journal Phytochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data are crucial for the structural assignment of complex natural
products like Shizukaol C. While the complete primary dataset is found in the original 1992
publication, the following table summarizes the key chemical shifts characteristic of the
Shizukaol C scaffold.

1H NMR Chemical Shifts (& ppm)

13C NMR Chemical Shifts (& ppm)

Data unavailable in publicly accessible format.

Refer to the primary literature.

Data unavailable in publicly accessible format.

Refer to the primary literature.

Key proton signals include those for olefinic,
methine, methylene, and methyl groups within
the complex ring system and ester

functionalities.

Key carbon signals include those for carbonyls
(ketone and ester), olefinic carbons, quaternary

carbons, and carbons of the cyclopropane ring.

Table 1. Summary of Expected NMR Data for
Shizukaol C

Other Spectroscopic Data
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Spectroscopic Method Key Observations

Expected to show characteristic absorption
bands for hydroxyl (-OH), carbonyl (C=0) of
esters and ketones, and carbon-carbon double
bonds (C=C).

Infrared (IR) Spectroscopy

The high-resolution mass spectrum would

confirm the molecular formula CssH42010.
Mass Spectrometry (MS) ) i

Fragmentation patterns would provide further

structural information.

Table 2: Summary of Other Spectroscopic Data
for Shizukaol C

Biological Activity

Shizukaol C has demonstrated noteworthy biological activities, particularly in the context of

inflammation.
Biological . Quantitative
] Assay Cell Line Reference
Activity Data
o o Lipopolysacchari
Inhibition of Nitric RAW264.7
. , de (LPS)- ICso0: 46.72 UM
Oxide Production macrophages
induced
Trimethylamine Suppressed
Anti- oxide (TMAO)- Vascular Smooth  adhesion
inflammatory induced Muscle Cells molecule
inflammation expression
Table 3:
Quantitative

Biological Activity
of Shizukaol C

Experimental Protocols
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Isolation of Shizukaol C

The following is a representative protocol for the isolation of lindenane-type sesquiterpenoid
dimers from Chloranthus species. The specific details for Shizukaol C can be found in the

primary literature.

Experimental Workflow for Isolation
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Caption: A generalized workflow for the isolation and purification of Shizukaol C.

Methodology:
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» Extraction: The dried and powdered roots of Chloranthus serratus are extracted exhaustively
with a suitable organic solvent such as ethanol or methanol at room temperature.

» Concentration: The resulting crude extract is concentrated under reduced pressure to yield a
residue.

 Partitioning: The residue is then subjected to solvent-solvent partitioning, for example,
between ethyl acetate and water, to separate compounds based on their polarity.

o Column Chromatography: The ethyl acetate fraction is typically subjected to column
chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate)
to separate the components into several fractions.

 Purification: Fractions containing Shizukaol C, as identified by thin-layer chromatography
(TLC) analysis, are combined and further purified by repeated column chromatography or
preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological
activities of Shizukaol C.

Keapl-Nrf2-GSTpi Signaling Pathway

Shizukaol C has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation
in vascular smooth muscle cells by activating the Keapl1-Nrf2-GSTpi signaling pathway.
Shizukaol C directly binds to Keapl, leading to the nuclear translocation of Nrf2 and the
subsequent upregulation of Glutathione S-transferase Pi 1 (GSTpi).
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Caption: Activation of the Keapl-Nrf2-GSTpi pathway by Shizukaol C.

Inhibition of INK-NF-kB/p65 Signaling

The activation of the Keap1-Nrf2 pathway by Shizukaol C leads to the downstream inhibition
of the INK-NF-kB/p65 signaling cascade, a key pathway in the inflammatory response.
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Caption: Downstream inhibition of the INK-NF-kB/p65 pathway by Shizukaol C.

Conclusion

Shizukaol C is a structurally complex dimeric sesquiterpenoid with significant anti-inflammatory
properties. Its intricate stereochemistry and promising biological activities make it a compelling
target for further investigation in the fields of medicinal chemistry and drug development. This
technical guide provides a foundational understanding of its chemical nature and known
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mechanisms of action, serving as a catalyst for future research into the therapeutic potential of
this fascinating natural product.

 To cite this document: BenchChem. [Shizukaol C: A Comprehensive Technical Guide on its
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180583#chemical-structure-and-stereochemistry-of-
shizukaol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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